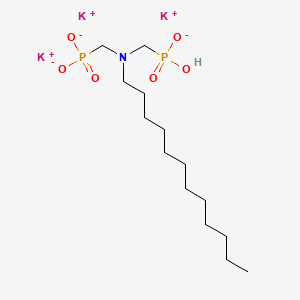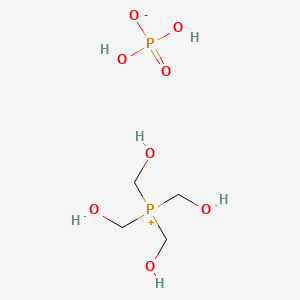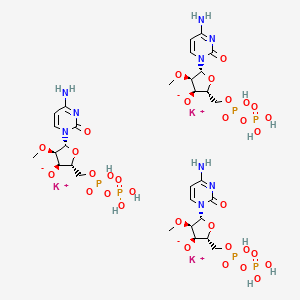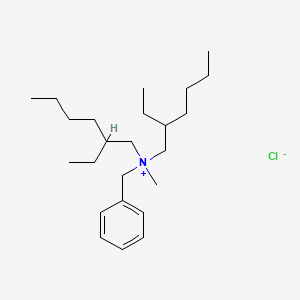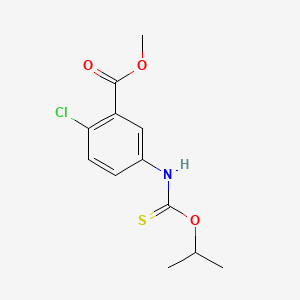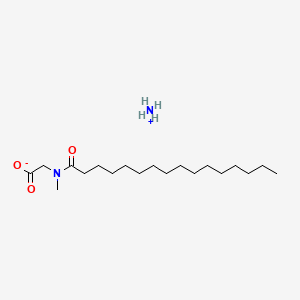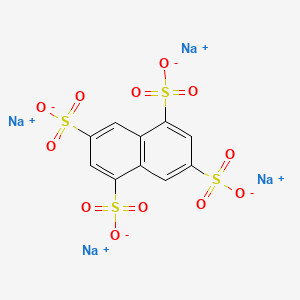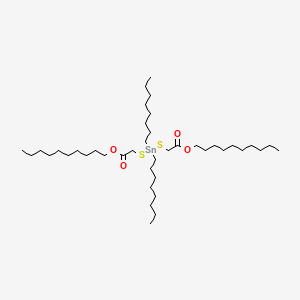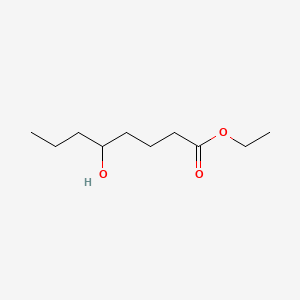
Ethyl 5-hydroxyoctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from octanoic acid and ethanol, featuring a hydroxyl group on the fifth carbon of the octanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxyoctanoate can be synthesized through the esterification of 5-hydroxyoctanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxyoctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: 5-oxo-octanoic acid or 5-hydroxy-octanoic acid.
Reduction: 5-hydroxy-octanol.
Substitution: Various substituted octanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxyoctanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl octanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-hydroxy-octanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Octanoic acid: Lacks both the hydroxyl and ester groups, resulting in different chemical properties.
Uniqueness
Ethyl 5-hydroxyoctanoate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
75587-05-2 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
ethyl 5-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
Clave InChI |
GIFGDAGRKYHDLN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCC(=O)OCC)O |
Densidad |
0.960 - 0.970 (20°) |
Descripción física |
Colourless clear to slightly yellow liquid; Sweet fatty pinapple fruit-like aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




